

# Application Notes and Protocols: In-vivo Imaging with Hyperpolarized Diethyl Succinate-<sup>13</sup>C<sub>4</sub>

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## Compound of Interest

Compound Name: Diethyl succinate-<sup>13</sup>C<sub>4</sub>

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## Introduction

Hyperpolarized magnetic resonance imaging (MRI) is a rapidly advancing modality for real-time, in-vivo metabolic imaging. The use of hyperpolarized <sup>13</sup>C-labeled substrates allows for a signal enhancement of over 10,000-fold, enabling the non-invasive tracking of metabolic pathways critical in various disease states, including cancer and metabolic disorders.[1]

**Diethyl succinate-<sup>13</sup>C<sub>4</sub>** has emerged as a promising metabolic probe. As an esterified form of succinate, it exhibits improved cell membrane permeability compared to its dicarboxylic acid counterpart.[2][3] Once intracellular, it is hydrolyzed to succinate, a key intermediate in the tricarboxylic acid (TCA) cycle.[4] This allows for the interrogation of mitochondrial function and cellular energy metabolism.

These application notes provide an overview of the in-vivo applications of hyperpolarized **Diethyl succinate-<sup>13</sup>C<sub>4</sub>**, along with detailed protocols for its use in preclinical imaging studies.

## Principle of Application

Hyperpolarized **Diethyl succinate-<sup>13</sup>C<sub>4</sub>** serves as a metabolic imaging agent to probe the TCA cycle in real-time.[4] Due to its ester groups, diethyl succinate can more readily cross biological membranes compared to the charged succinate molecule.[2] Following intravenous

injection, it is taken up by cells and intracellular esterases are thought to hydrolyze it to succinate- $^{13}\text{C}_4$ . This hyperpolarized succinate then enters the TCA cycle, where its conversion to downstream metabolites such as fumarate, malate, and aspartate can be monitored by  $^{13}\text{C}$  magnetic resonance spectroscopy (MRS) and imaging (MRI).<sup>[4]</sup> This provides a dynamic snapshot of TCA cycle flux, which can be altered in various pathological conditions.

It is important to note that there are conflicting reports in the literature regarding the metabolic fate of hyperpolarized diethyl succinate. While some studies have observed its metabolism through the TCA cycle, others have suggested it is primarily metabolized to succinate-derived products not originating from the TCA cycle, such as succinic anhydride.<sup>[3][5]</sup> Researchers should be aware of these differing findings when designing and interpreting their experiments.

## Key Applications

- **Real-time Interrogation of the TCA Cycle:** Enables the in-vivo visualization of multiple steps of the TCA cycle by detecting downstream metabolites of succinate.<sup>[4]</sup>
- **Cancer Metabolism Imaging:** Has been used to study metabolic differences in various cancer models, including breast, renal cell carcinoma, colon, and lymphoma.<sup>[6]</sup>
- **Assessing Treatment Response:** Can potentially be used to monitor the metabolic effects of therapeutic interventions that target cellular metabolism.

## Quantitative Data Summary

The following tables summarize quantitative data reported in preclinical studies using hyperpolarized **Diethyl succinate- $^{13}\text{C}_4$** .

Parameter	Value	Hyperpolarization Method	Animal Model	Reference
Polarization Level	2.1 ± 0.6%	PHIP	Mice	[6]
5.5%	DNP	-	[3]	
Injection Dose	10-20 µmol	PHIP	Mice	[4]
20 µmol	PHIP	Mice	[6]	
up to 80 mM (no observable toxicity)	DNP	-	[3]	
Time to Metabolism	< 20 seconds for cellular uptake	PHIP	Mice	[2]
5 seconds post-injection to see metabolism	PHIP	Mice	[6]	
T1 Relaxation Time	37.9 s (in solution at 3 T)	DNP	-	[3]

Table 1: Hyperpolarization and Dosing Parameters for **Diethyl Succinate-13C4**

Metabolite	Observed In Vivo	Notes	References
Succinate	Yes	The primary product of diethyl succinate hydrolysis.	<a href="#">[4]</a>
Fumarate	Yes	A direct downstream metabolite of succinate in the TCA cycle. However, some studies did not observe this metabolite.	<a href="#">[3]</a> <a href="#">[4]</a>
Malate	Yes	A downstream metabolite of fumarate in the TCA cycle.	<a href="#">[4]</a>
Aspartate	Yes	Formed from the transamination of oxaloacetate, a later TCA cycle intermediate.	<a href="#">[4]</a>
Succinic Anhydride	Yes	A study using DNP hyperpolarized diethyl succinate suggested this as a primary metabolite instead of TCA cycle intermediates.	<a href="#">[3]</a>
Monoethyl Succinate	Yes	Observed as an initial metabolite, likely formed in the blood by endogenous esterases.	<a href="#">[3]</a>

Table 2: In-vivo Metabolites of Hyperpolarized **Diethyl Succinate-13C4**

## Experimental Protocols

### I. Hyperpolarization of Diethyl Succinate- $^{13}\text{C}_4$ via Parahydrogen Induced Polarization (PHIP)

This protocol is based on methodologies described for the hyperpolarization of diethyl succinate precursors.<sup>[2][4]</sup>

#### Materials:

- Diethyl fumarate- $^{13}\text{C}_4$  (precursor)
- Parahydrogen generator
- Hydrogenation catalyst (e.g., Rhodium-based catalyst)
- Solvent (e.g., aqueous solution)
- High-field NMR spectrometer or MRI scanner equipped for  $^{13}\text{C}$  detection

#### Procedure:

- Precursor Preparation: Prepare a solution of Diethyl fumarate- $^{13}\text{C}_4$  in the chosen solvent. The concentration will need to be optimized for the specific hyperpolarization setup. A 12.5 mM aqueous solution has been previously reported.<sup>[2]</sup>
- Hydrogenation and Polarization:
  - Transfer the precursor solution and the hydrogenation catalyst to a reaction vessel suitable for PHIP.
  - Introduce parahydrogen gas into the reaction vessel.
  - Initiate the hydrogenation reaction, which converts Diethyl fumarate- $^{13}\text{C}_4$  to **Diethyl succinate- $^{13}\text{C}_4$** . This process transfers the hyperpolarization from the parahydrogen to the  $^{13}\text{C}$  nuclei of the diethyl succinate.

- **Quality Control:** After polarization, rapidly measure the  $^{13}\text{C}$  NMR spectrum to determine the polarization level and confirm the chemical identity of the hyperpolarized product.
- **Formulation for Injection:** The hyperpolarized **Diethyl succinate- $^{13}\text{C}4$**  solution must be rapidly formulated for in-vivo injection, ensuring sterility and physiological compatibility (pH and temperature).

## II. In-vivo $^{13}\text{C}$ MRS and MRI in a Murine Model

This protocol outlines the general steps for acquiring in-vivo metabolic data following the injection of hyperpolarized **Diethyl succinate- $^{13}\text{C}4$** .

Materials:

- Anesthetized mouse with a tail vein catheter
- Hyperpolarized **Diethyl succinate- $^{13}\text{C}4$**  solution
- MRI scanner (e.g., 4.7T Bruker scanner) with a dual-tuned  $^1\text{H}/^{13}\text{C}$  volume coil<sup>[2]</sup>
- Animal monitoring equipment (respiration, temperature)

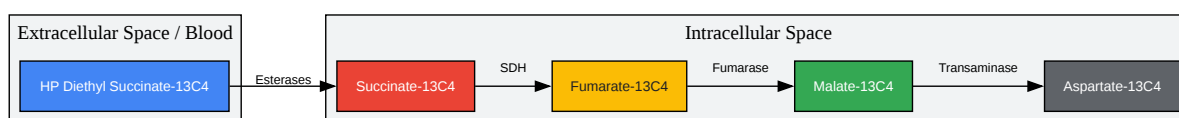
Procedure:

- **Animal Preparation:**
  - Anesthetize the mouse using a suitable anesthetic (e.g., isoflurane).
  - Place a catheter in the tail vein for injection of the hyperpolarized agent.
  - Position the animal within the MRI scanner, ensuring the region of interest is centered in the dual-tuned coil.
- **Imaging Protocol Setup:**
  - Acquire anatomical  $^1\text{H}$  reference images (e.g., MSME sequence).<sup>[2]</sup>
  - Set up the  $^{13}\text{C}$  imaging and spectroscopy sequences. An ultrafast  $^{13}\text{C}$  FISP (Fast Imaging with Steady-state Precession) 2D imaging sequence followed by a single-pulse

$^{13}\text{C}$  spectroscopy acquisition has been used.[2] Alternatively, repeated single-pulse  $^{13}\text{C}$  spectroscopy at short intervals (e.g., every 5 seconds) can be performed.[2]

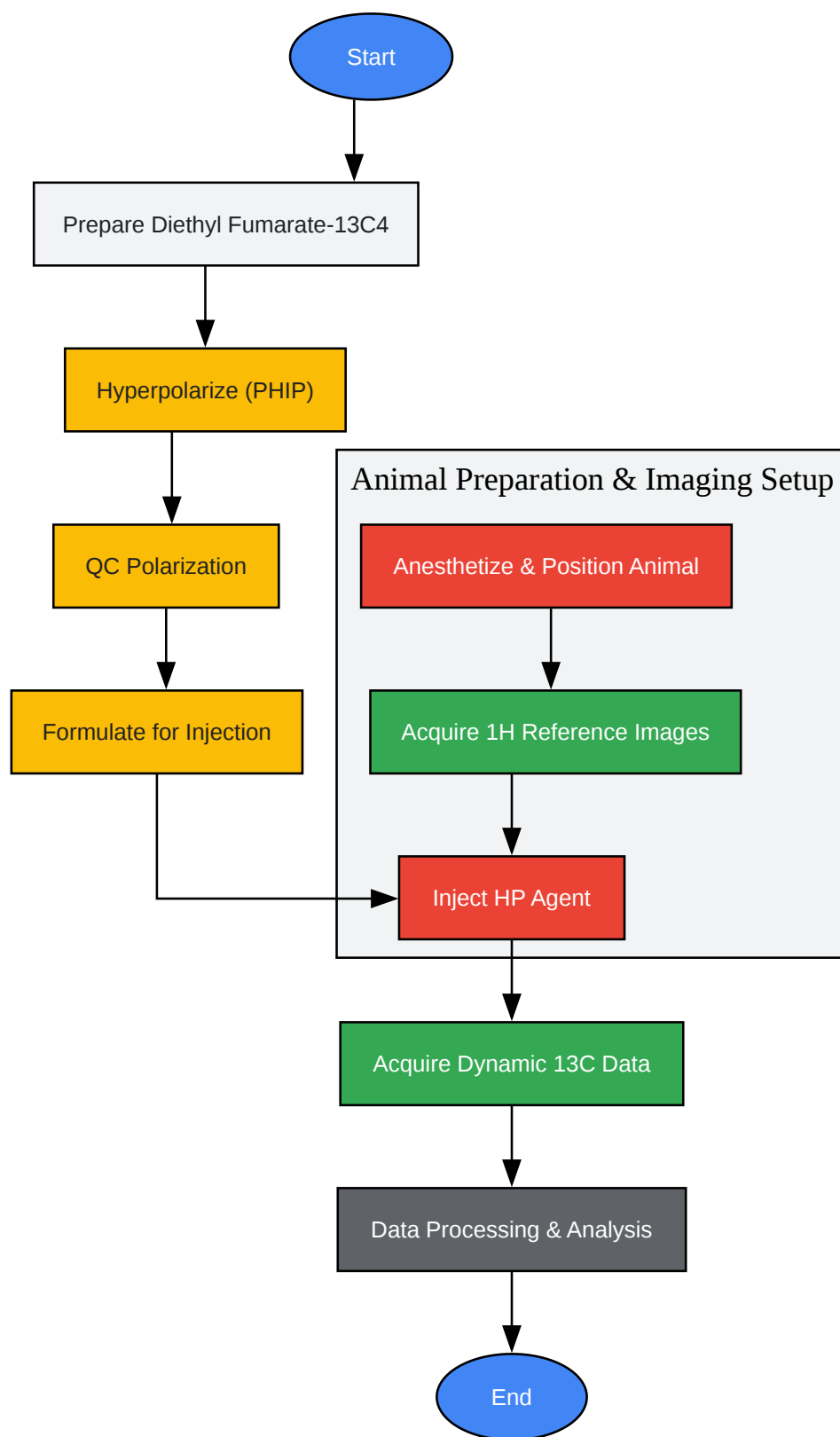
- Injection and Data Acquisition:
  - Inject the hyperpolarized **Diethyl succinate- $^{13}\text{C}_4$**  solution (e.g., 10-20  $\mu\text{mol}$ ) via the tail vein catheter as a bolus.[4]
  - Immediately initiate the  $^{13}\text{C}$  MRS and/or MRI acquisition sequence to capture the dynamic metabolic conversion of the agent.
- Data Analysis:
  - Process the acquired  $^{13}\text{C}$  spectra to identify and quantify the signals from **Diethyl succinate- $^{13}\text{C}_4$**  and its downstream metabolites.
  - Reconstruct the  $^{13}\text{C}$  images and overlay them with the  $^1\text{H}$  anatomical images to visualize the spatial distribution of the hyperpolarized substrate and its metabolites.[2]

## Visualizations



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Caption: Intracellular metabolism of hyperpolarized **Diethyl succinate- $^{13}\text{C}_4$** .



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Caption: Workflow for in-vivo imaging with hyperpolarized **Diethyl succinate-13C4**.



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- To cite this document: BenchChem. [Application Notes and Protocols: In-vivo Imaging with Hyperpolarized Diethyl Succinate-<sup>13</sup>C<sub>4</sub>]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12397190#in-vivo-imaging-applications-with-hyperpolarized-diethyl-succinate-13c4>]

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